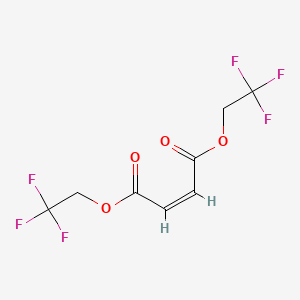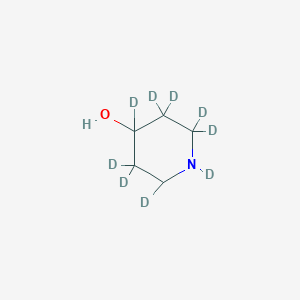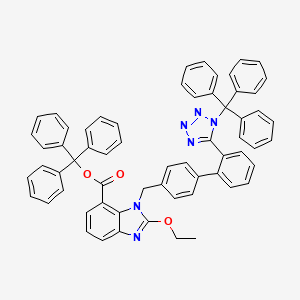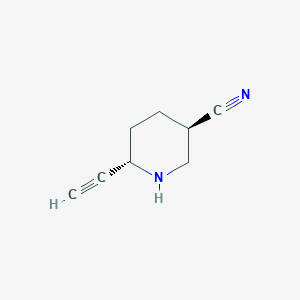
Bis(2,2,2-trifluoroethyl)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,2-trifluoroethyl)maleate: is an organic compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol . It is a derivative of maleic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,2,2-trifluoroethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)maleate can be synthesized through the esterification of maleic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures (around 80°C) for an extended period (approximately 16 hours) .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trifluoroethyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of maleic acid derivatives.
Reduction: Formation of bis(2,2,2-trifluoroethyl)alcohol.
Substitution: Formation of substituted maleates.
Scientific Research Applications
Chemistry: Bis(2,2,2-trifluoroethyl)maleate is used as a building block in organic synthesis. Its unique trifluoroethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. Its ability to introduce trifluoroethyl groups into proteins and nucleic acids is valuable in studying protein-ligand interactions and enzyme mechanisms .
Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a promising scaffold for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl)fumarate
- 2-Butenedioic acid bis(2,2,2-trifluoroethyl) ester
- Maleic acid bis(2,2,2-trifluoroethyl) ether
Comparison: Bis(2,2,2-trifluoroethyl)maleate is unique due to its specific esterification of maleic acid with 2,2,2-trifluoroethanol. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
116401-64-0 |
|---|---|
Molecular Formula |
C8H6F6O4 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |
InChI Key |
KZTDZFZLDVZRCF-OWOJBTEDSA-N |
SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide](/img/structure/B1141557.png)

